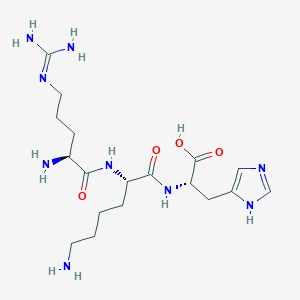

Arg-Lys-His

説明

特性

分子式 |

C18H33N9O4 |

|---|---|

分子量 |

439.5 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C18H33N9O4/c19-6-2-1-5-13(26-15(28)12(20)4-3-7-24-18(21)22)16(29)27-14(17(30)31)8-11-9-23-10-25-11/h9-10,12-14H,1-8,19-20H2,(H,23,25)(H,26,28)(H,27,29)(H,30,31)(H4,21,22,24)/t12-,13-,14-/m0/s1 |

InChIキー |

DIIGDGJKTMLQQW-IHRRRGAJSA-N |

異性体SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |

正規SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |

製品の起源 |

United States |

Synthesis and Purification

The chemical synthesis of Arg-Lys-His, like other short peptides, is most commonly achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups on the reactive side chains of arginine, lysine (B10760008), and histidine is crucial to prevent unwanted side reactions.

Purification of the crude peptide following its cleavage from the resin presents a significant challenge due to its highly cationic nature. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) can be problematic as the strong positive charges lead to poor retention on C18 columns. reddit.com To overcome this, specialized purification strategies are employed.

| Purification Technique | Principle | Relevance for Arg-Lys-His |

| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. Cation-exchange chromatography is particularly effective for positively charged peptides like Arg-Lys-His. bio-works.comresearchgate.net | The high positive charge of Arg-Lys-His allows for strong binding to a cation-exchange resin, enabling separation from neutral or less cationic impurities. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography that uses a hydrophilic stationary phase with a partially aqueous mobile phase. | Provides an alternative separation mechanism to RP-HPLC, often yielding better retention and resolution for highly polar and charged molecules. |

| Use of Ion-Pairing Reagents | Adds a hydrophobic counter-ion (e.g., trifluoroacetic acid - TFA) to the mobile phase in RP-HPLC to increase the hydrophobicity of the peptide and improve its retention on the column. | This is a standard approach in peptide purification, though optimization of the reagent and gradient is necessary for highly charged species. |

Structural and Conformational Elucidation of Arg Lys His

Analysis of Solution-State Conformational Preferences of Arg-Lys-His in Varied Solvent Systems

The conformation of peptides in solution is a dynamic equilibrium of various states, influenced by the surrounding solvent molecules. pnas.org For Arg-Lys-His, the polarity and hydrogen-bonding capacity of the solvent are expected to play a significant role in determining its preferred three-dimensional structure.

The conformational preferences of peptides are strongly governed by hydrogen bonding. researchgate.net In different solvents, the competition between intramolecular hydrogen bonds, which stabilize secondary structures, and intermolecular hydrogen bonds with the solvent will shift the conformational equilibrium. researchgate.net While specific experimental data on Arg-Lys-His in varied solvent systems is limited, studies on similar peptides suggest that solvent polarity may not always be the dominant factor in determining conformational preferences, with stereochemistry sometimes playing a more significant role. researchgate.net

Table 1: Predicted Conformational Propensities of Constituent Amino Acids in Solution

| Amino Acid | Predominant Conformation in Aqueous Solution (Predicted) | Key Influencing Factors |

| Arginine (Arg) | High propensity for polyproline II (pPII) and β-strand-like conformations. researchgate.net | Strong intrinsic preference for pPII. researchgate.net |

| Lysine (B10760008) (Lys) | Dynamic ensemble of conformers. pnas.org | Flexible side chain, electrostatic interactions. |

| Histidine (His) | Conformation is highly dependent on the protonation state of the imidazole (B134444) ring. nih.gov | The protonation state influences neighboring residue effects. nih.gov |

This table is based on computational predictions and studies of individual or similar amino acids and may not fully represent the behavior within the Arg-Lys-His tripeptide.

Investigation of Conformational Dynamics and Flexibility of Arg-Lys-His using Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are invaluable for probing the dynamic nature of peptides like Arg-Lys-His. These methods provide insights into the flexibility of the peptide backbone and side chains, which is often crucial for their function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the dynamics of protein and peptide side chains at an atomic level. nih.gov NMR can be used to determine order parameters, which quantify the degree of motional restriction of specific atomic groups. nih.gov Studies on proteins have shown that lysine side-chain amino groups often retain high mobility even when involved in interactions, while arginine side chains can become more rigid. nih.gov For the Arg-Lys-His tripeptide, NMR could reveal the relative flexibility of each residue's side chain and how this changes in response to environmental cues.

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling, is another technique used to study conformational dynamics. uni-konstanz.de While more commonly applied to larger proteins, the principles can be extended to smaller peptides to measure distances and flexibility. uni-konstanz.de

Hydrogen/deuterium (H/D) exchange mass spectrometry is a technique that probes the solvent accessibility and hydrogen bonding of backbone amide hydrogens, providing a picture of local conformational flexibility. core.ac.uk Regions with a high percentage of slow-exchanging amides are considered stable, while those with a low percentage are flexible. core.ac.uk

Influence of Side Chain Ionization States and Hydrogen Bonding Networks on Arg-Lys-His Tertiary Structure

The tertiary structure of Arg-Lys-His is profoundly influenced by the ionization states of its three basic side chains and the resulting hydrogen bonding networks. Arginine and lysine are typically fully protonated and positively charged under physiological conditions, while histidine, with a pKa around 6.5, can exist in both protonated (positively charged) and neutral forms. pressbooks.pubwisc.edu

These charged side chains can form intricate hydrogen bond networks, often involving water molecules, which can bridge different parts of the peptide or mediate interactions with other molecules. mdpi.combenthamopen.com The formation of these networks is crucial for stabilizing protein structures and is likely to play a similar role in defining the conformational landscape of Arg-Lys-His. nih.gov

Table 2: Ionization Properties of Arg, Lys, and His Side Chains

| Amino Acid | Side Chain Group | pKa | Predominant Charge at pH 7.4 |

| Arginine (Arg) | Guanidinium (B1211019) | ~12.5 | +1 |

| Lysine (Lys) | Amino | ~10.5 | +1 |

| Histidine (His) | Imidazole | ~6.5 | Partially +1 / Neutral pressbooks.pub |

pKa values are approximate and can be influenced by the local environment within the peptide.

Characterization of Conformational Transitions of Arg-Lys-His Upon Interaction with Molecular Targets

The interaction of a peptide with a molecular target, such as a protein receptor or a lipid membrane, is often accompanied by a conformational change in the peptide. This "induced fit" is a fundamental aspect of molecular recognition.

For a peptide like Arg-Lys-His, rich in basic residues, interactions with negatively charged surfaces, such as the phosphate (B84403) groups of lipid membranes or acidic patches on proteins, are likely to be significant. nih.gov Studies on arginine-rich peptides have shown that the guanidinium group can form extensive hydrogen bonds with phosphate groups, leading to strong interfacial binding and potential membrane perturbation. nih.gov

The binding of a ligand can induce a disorder-to-order transition in a flexible peptide. iucr.org For Arg-Lys-His, which likely exists as a dynamic ensemble of conformations in solution, binding to a target could stabilize a single, well-defined structure. This transition is often driven by the optimization of intermolecular contacts, including electrostatic interactions and hydrogen bonds. nih.gov For instance, the interaction of Arg-Lys-His with a receptor could involve the arginine and lysine side chains forming salt bridges with acidic residues on the receptor surface, while the histidine side chain's interaction could be modulated by the local pH.

Application of Advanced Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) for Detailed Conformational Analysis

A combination of NMR and Circular Dichroism (CD) spectroscopy provides a powerful approach for the detailed conformational analysis of peptides like Arg-Lys-His.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed, residue-specific view of peptide conformation and dynamics. uzh.ch One-dimensional and two-dimensional NMR experiments can be used to:

Assign resonances to specific protons and carbons in the peptide.

Measure nuclear Overhauser effects (NOEs) , which provide information about through-space distances between protons, helping to define the peptide's three-dimensional fold.

Determine coupling constants , which can give insights into backbone and side-chain dihedral angles.

Monitor chemical shift changes upon titration with a ligand or changes in solvent conditions to identify residues involved in interactions and conformational changes. uzh.ch

For Arg-Lys-His, specific NMR techniques can be employed to study the side chains. For example, 15N-HSQC experiments can be used to observe the side-chain NH groups of lysine and arginine, providing information about their local environment and dynamics. nih.govresearchgate.net The combination of CD to provide a global view of secondary structure and NMR to offer detailed, residue-level structural and dynamic information would yield a comprehensive understanding of the conformational behavior of Arg-Lys-His.

Molecular Recognition and Interaction Mechanisms of Arg Lys His

Arg-Lys-His Interactions with Nucleic Acids

The positively charged nature of the Arg-Lys-His tripeptide makes it a prime candidate for interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. These interactions are fundamental to many biological processes, including the regulation of gene expression and the structural organization of the genome.

The binding of the Arg-Lys-His tripeptide to DNA is a multifaceted process involving both non-specific electrostatic interactions and more defined sequence-specific contacts. The primary driving force for the initial, non-specific binding is the electrostatic attraction between the positively charged side chains of arginine, lysine (B10760008), and histidine, and the negatively charged phosphate groups of the DNA backbone. nih.gov This results in the tripeptide associating with the DNA molecule, effectively neutralizing some of its charge.

Beyond this initial electrostatic attraction, the individual amino acid residues of the tripeptide can engage in more specific interactions within the major and minor grooves of the DNA double helix. Arginine, with its guanidinium (B1211019) group, is particularly adept at forming multiple hydrogen bonds with the functional groups of DNA bases, showing a preference for guanine. uri.edu The lysine residue's primary amino group can also form hydrogen bonds with the phosphate backbone and the edges of the base pairs. wikipedia.org The imidazole (B134444) ring of histidine, with its pKa near physiological pH, can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions depending on the local microenvironment within the DNA grooves. wikipedia.org

Table 1: Potential DNA Interaction Sites for Arg-Lys-His Residues

| Amino Acid | Side Chain Group | Potential DNA Interaction Sites | Type of Interaction |

|---|---|---|---|

| Arginine | Guanidinium | Phosphate backbone, Guanine (O6, N7) | Electrostatic, Hydrogen bonding |

| Lysine | Primary amino | Phosphate backbone, Base pair edges | Electrostatic, Hydrogen bonding |

| Histidine | Imidazole | Phosphate backbone, Base pair edges | Electrostatic, Hydrogen bonding (donor/acceptor) |

The interactions of the Arg-Lys-His tripeptide with RNA are equally significant and are influenced by the greater structural diversity of RNA molecules compared to DNA. RNA can fold into complex secondary and tertiary structures, including hairpins, loops, and pseudoknots, which present a unique landscape for peptide binding. nih.govresearchgate.net The initial interaction is, as with DNA, dominated by the electrostatic attraction between the positively charged peptide and the negatively charged RNA backbone.

The Arg-Lys-His tripeptide can influence RNA structure in several ways. Binding of the positively charged peptide can screen the electrostatic repulsion between different parts of the negatively charged RNA backbone, thereby stabilizing folded structures. Studies on proto-peptides containing arginine, histidine, and lysine have demonstrated their ability to increase the thermal stability of RNA duplexes. nih.govresearchgate.net This stabilization suggests that the tripeptide can promote and maintain the correct folding of RNA molecules.

The binding of Arg-Lys-His to nucleic acids can be characterized by a set of thermodynamic and kinetic parameters that provide insight into the affinity, specificity, and mechanism of the interaction. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and the binding constant (Ka), from which the change in Gibbs free energy (ΔG) can be calculated. nih.govspringernature.com

For the interaction of a positively charged peptide like Arg-Lys-His with a nucleic acid, the binding is typically enthalpically driven, reflecting the favorable electrostatic and hydrogen bonding interactions. The entropic contribution can be complex, with a favorable component from the release of counterions from the nucleic acid backbone upon peptide binding, and an unfavorable component from the loss of conformational freedom of both the peptide and the nucleic acid upon complex formation.

Single-molecule studies on the stabilization of a DNA hairpin by arginine and lysine have provided kinetic insights, showing that these amino acids primarily increase the folding rate of the nucleic acid with little effect on the unfolding rate. nih.govacs.org This suggests that the tripeptide would likely act to accelerate the formation of stable nucleic acid structures. The binding kinetics, including the association (kon) and dissociation (koff) rate constants, can be measured using techniques such as surface plasmon resonance (SPR) or fluorescence-based methods. These parameters provide a dynamic view of the interaction, revealing how quickly the peptide binds to and dissociates from its nucleic acid target.

Table 2: Representative Thermodynamic and Kinetic Parameters for Basic Amino Acid-Nucleic Acid Interactions

| Interaction | Technique | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | kon (M-1s-1) | koff (s-1) |

|---|---|---|---|---|---|---|

| Lysine - DNA hairpin | Single-molecule FRET | - | - | - | Increased folding rate | Minor change in unfolding rate |

| Arginine - DNA hairpin | Single-molecule FRET | - | - | - | Increased folding rate | Minor change in unfolding rate |

Protein-Peptide Interactions Involving Arg-Lys-His Motifs

The Arg-Lys-His tripeptide motif can also be found within larger protein sequences, where it can play a crucial role in mediating protein-protein interactions. These interactions are fundamental to cellular signaling, enzyme regulation, and the assembly of protein complexes.

The Arg-Lys-His motif, with its combination of charged and hydrogen-bonding capable residues, has the potential to interact with the active sites of enzymes. The positive charges of arginine and lysine can form salt bridges with negatively charged residues such as aspartate and glutamate (B1630785) within an active site. researchgate.net The histidine residue can participate in acid-base catalysis. wikipedia.org If the tripeptide mimics the structure of a natural substrate or transition state, it could act as a competitive inhibitor of the enzyme.

Furthermore, the Arg-Lys-His motif could function as an allosteric modulator. allen.inwikipedia.org Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. libretexts.org The binding of the tripeptide to an allosteric site could either enhance (positive allosteric modulator) or inhibit (negative allosteric modulator) the enzyme's catalytic function. Research on unnatural tripeptides has shown their potential as potent positive allosteric modulators of G protein-coupled receptors, highlighting the feasibility of tripeptides in this role. nih.gov

Many cellular signaling pathways rely on the specific recognition of short peptide motifs by protein interaction domains. The Arg-Lys-His motif, or variations thereof, can be recognized by several such domains.

PDZ Domains: PDZ domains are common protein interaction modules that often bind to the C-terminal tails of other proteins. escholarship.org While the canonical recognition motif for PDZ domains often involves a hydrophobic residue at the C-terminus, the presence of charged residues in the binding pocket of the PDZ domain and in the peptide ligand can play a significant role in determining binding specificity and affinity. A conserved Lys/Arg residue in the ligand-binding site of some PDZ domains is crucial for their interactions. nih.govnih.gov An Arg-Lys-His motif at the C-terminus of a protein could therefore mediate its interaction with specific PDZ domains, thereby recruiting it to particular cellular locations or signaling complexes.

SH2 Domains: Src Homology 2 (SH2) domains are another class of protein interaction domains that play a critical role in signal transduction. youtube.com SH2 domains typically recognize and bind to phosphorylated tyrosine (pTyr) residues within specific peptide sequences. youtube.com The residues flanking the pTyr are crucial for determining the binding specificity of different SH2 domains. While the core recognition involves the pTyr, basic residues like arginine and lysine in the vicinity can contribute to the binding affinity and specificity. For instance, some SH2 domains show a preference for or against Arg or Lys at specific positions relative to the pTyr. researchgate.netnih.gov An Arg-Lys-His motif in proximity to a pTyr could therefore modulate the interaction with specific SH2 domain-containing proteins.

SH3 Domains: Src Homology 3 (SH3) domains typically bind to proline-rich motifs. However, a subclass of SH3 domains recognizes a non-canonical R-x-x-K motif. researchgate.net The presence of an Arg-x-x-Lys motif provides a high-affinity binding site for specific SH3 domains, such as that of the Gads adaptor protein. researchgate.net An Arg-Lys-His sequence could potentially be recognized by such SH3 domains, facilitating the assembly of specific signaling complexes.

Modulation of Protein-Protein Interaction Networks by Arg-Lys-His

There is no available research that specifically investigates the role of the Arg-Lys-His tripeptide in modulating protein-protein interaction (PPI) networks. The general principles of how peptides can influence PPIs are well-established; however, without specific studies on Arg-Lys-His, any discussion would be speculative and not based on direct scientific evidence for this compound.

Interactions of Arg-Lys-His with Lipid Bilayers and Membrane Mimics: Implications for Cellular Permeation Research

There is a lack of published research on the interactions between the Arg-Lys-His tripeptide and lipid bilayers or membrane mimics. While the cationic nature of Arginine and Lysine suggests potential interactions with negatively charged membrane surfaces, and such properties are studied for other arginine- and lysine-containing peptides, no specific experimental data or molecular dynamics simulations for Arg-Lys-His are available to detail its mode of interaction or its potential for cellular permeation.

Elucidation of Specificity, Affinity, and Selectivity in Arg-Lys-His Molecular Recognition Events

No studies were found that elucidate the specificity, affinity, and selectivity of the Arg-Lys-His tripeptide in molecular recognition events with other molecules, such as proteins, nucleic acids, or small organic molecules. Determining these parameters would require specific binding assays and structural studies, which have not been reported for this particular tripeptide.

Biochemical and Cellular Interrogation of Arg Lys His in Research Models

Investigation of Arg-Lys-His as a Substrate or Product of Specific Proteolytic Enzymes in Cell-Free Systems

The susceptibility of the Arg-Lys-His peptide to cleavage by proteolytic enzymes is a key area of investigation. In cell-free systems, proteases with specificity for basic amino acid residues are of particular interest.

Trypsin, a serine protease, is known to cleave peptide bonds at the C-terminal side of lysine (B10760008) and arginine residues. neb.comnih.gov Therefore, in a cell-free assay, trypsin would be expected to cleave the Arg-Lys bond within the tripeptide. The rate of this cleavage can be influenced by the surrounding amino acid sequence and pH. expasy.orgpnas.org For instance, some studies suggest trypsin has a higher preference for arginine over lysine. expasy.org

Other proteases with specificity for basic residues include the Arg-C proteinase, which preferentially cleaves at the C-terminal side of arginine, and Lys-gingipain (KGP), which is a Lys-X specific protease. expasy.orgnih.govmicrobiologyresearch.org In contrast, enzymes like pepsin, which favor hydrophobic residues, would not be expected to efficiently cleave Arg-Lys-His. expasy.org The activity of these and other proteases can be quantified in cell-free systems by monitoring the disappearance of the substrate or the appearance of cleavage products using techniques like HPLC or mass spectrometry.

Furin, a proprotein convertase, recognizes the minimal cleavage site Arg-X-X-Arg'. neb.com While the Arg-Lys-His sequence itself does not fit this consensus, peptides containing this motif within a larger sequence could be investigated as potential furin substrates.

It is also conceivable that Arg-Lys-His could be a product of proteolytic activity. For example, the degradation of larger proteins or polypeptides by a combination of proteases could potentially yield this tripeptide fragment. Identifying the specific enzymes and conditions that lead to the formation of Arg-Lys-His would require detailed analysis of protein digests.

| Enzyme | Predicted Cleavage Site | Rationale |

| Trypsin | Arg- | -Lys-His |

| Arg-C proteinase | Arg- | -Lys-His |

| Lys-gingipain (KGP) | Arg-Lys- | -His |

| Pepsin | No significant cleavage | Prefers hydrophobic residues. expasy.org |

Exploration of Arg-Lys-His in Model Cellular Signaling Pathways (e.g., Receptor-Ligand Studies, Enzyme Activation/Inhibition in vitro)

The basic and interactive nature of the amino acids in Arg-Lys-His suggests its potential involvement in cellular signaling. Peptides containing arginine and lysine are known to play roles in receptor binding and modulating enzyme activity. iastatedigitalpress.compsu.edu

Receptor-Ligand Interactions: The positively charged arginine and lysine residues, along with the versatile histidine, could facilitate interactions with cell surface receptors. For instance, the formyl peptide receptor's first extracellular loop, containing Arg-84 and Lys-85, is crucial for ligand binding. psu.edu While direct studies on Arg-Lys-His binding to specific receptors are limited, its structural motifs are present in ligands for various receptors, such as the angiotensin II AT2 receptor. nih.gov The potential for Arg-Lys-His to act as a ligand or a modulator of ligand-receptor interactions could be explored using in vitro binding assays with isolated receptors or membrane preparations.

Enzyme Activation/Inhibition: Peptides can act as allosteric modulators or competitive inhibitors of enzymes. For example, peptides rich in arginine and lysine can influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism. iastatedigitalpress.com Specifically, these amino acids can promote protein synthesis by activating this pathway. iastatedigitalpress.com The tripeptide Arg-Lys-His could be investigated for its ability to activate or inhibit key enzymes in signaling cascades, such as kinases or phosphatases, in in vitro assays. For instance, a peptide with the sequence Ac-Arg-His-Lys-LysAc has been used as a substrate in studies of SIRT1 activation. nih.gov

Modulation of Enzyme Activity and Allosteric Regulation by Arg-Lys-His in Reconstituted Biochemical Systems

In reconstituted biochemical systems, where purified enzymes and substrates are combined, the direct effects of Arg-Lys-His on enzyme kinetics can be precisely measured. This allows for the determination of whether the tripeptide acts as a competitive, non-competitive, or uncompetitive inhibitor, or as an activator.

The presence of both arginine and lysine suggests a potential for interaction with enzymes that have binding pockets accommodating basic residues. For example, some proteases are not only substrates but can also be inhibited by certain peptide sequences. lsuhsc.edu The tripeptide could be tested for its ability to modulate the activity of various enzymes, including those involved in post-translational modifications or metabolic pathways. Techniques such as time-resolved serial crystallography can be employed to understand how such modulators alter enzyme kinetics and conformational dynamics. biorxiv.org

Mechanisms of Cellular Uptake and Intracellular Localization of Arg-Lys-His Analogs in Cultured Cell Lines

The cellular uptake of peptides is a critical aspect of their biological activity. Arginine-rich cell-penetrating peptides (CPPs) are well-known for their ability to cross cellular membranes. mdpi.commdpi.com The high positive charge of Arg-Lys-His suggests it might also possess cell-penetrating properties.

Cellular Uptake Mechanisms: The primary mechanisms for CPP uptake are direct translocation across the plasma membrane and endocytosis. mdpi.combeilstein-journals.org The specific pathway can depend on the peptide sequence, concentration, and the cell type. beilstein-journals.org To study the uptake of Arg-Lys-His, fluorescently labeled analogs would be synthesized. These analogs could then be incubated with cultured cell lines, and the internalization could be quantified using techniques like flow cytometry and visualized by confocal microscopy. uq.edu.au Inhibitors of different endocytic pathways can be used to elucidate the specific mechanism of uptake.

Intracellular Localization: Once inside the cell, the peptide's localization can provide clues about its potential targets. Confocal microscopy of live cells treated with fluorescently labeled Arg-Lys-His analogs can reveal whether the peptide accumulates in specific organelles, such as endosomes, lysosomes, or the nucleus. uq.edu.aumdpi.com Co-localization studies with organelle-specific dyes would be essential to determine the precise subcellular distribution. mdpi.com It is important to note that the choice of fluorescent dye can influence the intracellular targeting of the peptide. researchgate.net

| Experimental Approach | Parameter Measured | Potential Outcome |

| Flow Cytometry | Mean fluorescence intensity of cells | Quantifies the efficiency of peptide uptake. |

| Confocal Microscopy | Subcellular fluorescence distribution | Visualizes the intracellular localization of the peptide. uq.edu.au |

| Endocytosis Inhibitor Treatment | Change in peptide uptake | Identifies the specific endocytic pathway involved. beilstein-journals.org |

| Co-localization with Organelle Dyes | Overlap of fluorescence signals | Determines accumulation in specific organelles like lysosomes. mdpi.com |

Potential Role of Arg-Lys-His in Cell-Free Transcription and Translation Regulation via Nucleic Acid or Protein Interactions

The positively charged nature of arginine and lysine residues makes them prime candidates for interacting with negatively charged nucleic acids like DNA and RNA. oup.comnih.gov Histidine can also participate in these interactions.

Nucleic Acid Interactions: Arginine-rich motifs are known to have a high affinity for RNA. oup.com These interactions can be crucial for the function of ribosomal proteins and the regulation of translation. oup.comnih.gov In a cell-free transcription/translation system, the addition of Arg-Lys-His could potentially modulate the synthesis of proteins by interacting with mRNA or ribosomal RNA (rRNA). tcd.iepnas.org For example, positively charged residues within the ribosomal tunnel can affect the rate of translation. pnas.org Experiments could be designed to test if Arg-Lys-His can influence the efficiency of in vitro transcription or translation of specific genes.

Protein Interactions: The tripeptide could also interact with proteins involved in the transcription and translation machinery. For instance, it might bind to transcription factors or ribosomal proteins, thereby altering their activity. The impact of such interactions could be assessed by measuring the output of a cell-free expression system, such as the amount of protein produced. neb-online.decfsciences.com

Computational and Theoretical Frameworks for Arg Lys His Research

Molecular Docking and Virtual Screening for Identifying Arg-Lys-His Binding Partners and Ligands

Molecular docking and virtual screening are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com These methods are instrumental in identifying potential binding partners and ligands for peptides like Arg-Lys-His from large compound libraries.

In the context of Arg-Lys-His, these techniques can be employed to search for proteins or other macromolecules that have a binding affinity for this specific tripeptide sequence. For instance, a study identified the tripeptide Arg-His-Trp as having a favorable binding affinity with the β2 adrenoceptor (β2AR) through molecular docking analysis. biorxiv.orgbenthamdirect.com The process involves preparing the 3D structure of the target receptor and then using software like AutoDock Vina to assess the binding of various ligands, including tripeptides. biorxiv.org The binding affinity is often reported as a score, such as in kcal/mol, with lower values indicating a more favorable interaction. mdpi.combiorxiv.org

Virtual screening workflows can be established to screen vast libraries of molecules to find potential lead compounds for specific molecular targets. mdpi.com This approach has been successfully used to identify tripeptides as potential ligands for various receptors, such as the κ-opioid receptor (KOR). mdpi.com Such computational protocols can significantly contribute to the discovery of novel compounds with desired biological activities. mdpi.com

Table 1: Examples of Molecular Docking Applications in Tripeptide Research

| Tripeptide Studied | Target Protein | Docking Software | Key Finding |

| Arg-His-Trp | β2 adrenoceptor (β2AR) | AutoDock Vina | Favorable binding affinity, suggesting a potential agonistic role. biorxiv.orgbenthamdirect.com |

| Arg-Cys-Gln | Mycobacterium tuberculosis Protein Tyrosine Phosphatase | Not Specified | Identified as a potent inhibitor with a significant binding score. researchgate.net |

| Various Tripeptides | Cyclooxygenase-2 (COX-2) | Glide | Selection of peptides with better affinity profiles for synthesis and biological testing. nih.gov |

Molecular Dynamics Simulations of Arg-Lys-His in Aqueous Solution, Bound States, and Membrane Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules like Arg-Lys-His over time. These simulations are crucial for understanding the conformational flexibility, stability, and interactions of the tripeptide in different environments.

In aqueous solutions, MD simulations can reveal the conformational landscape of Arg-Lys-His, showing how it folds and moves in a solvent. When studying the unfolding of hen egg white lysozyme, MD simulations were used to calculate the radius of gyration for groups of residues, including a positively-charged group of Arg-Lys-His. plos.orgnih.govplos.org These simulations showed that at a low pH, the positively charged residues tended to be more exposed to the solution, while hydrophobic residues formed clusters within the protein's core. nih.govplos.org

In bound states, MD simulations can confirm the stability of a ligand-protein complex predicted by molecular docking. For example, the stability of the Arg-His-Trp and β2AR complex was further analyzed using MD simulations, which supported the docking results. biorxiv.orgbenthamdirect.com

The interaction of Arg-Lys-His with lipid membranes is another critical area of investigation, particularly given the roles of arginine and lysine (B10760008) in membrane protein function and the actions of antimicrobial peptides. nih.gov MD simulations can elucidate how these charged residues interact with the membrane, including their potential to penetrate the lipid bilayer and form pores. nih.gov Studies have shown that arginine and lysine side chains have distinct interactions with lipid membranes, with arginine attracting more phosphate (B84403) and water molecules and having a greater capacity to perturb the membrane. nih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and pKa Prediction of Arg-Lys-His Residues

Quantum chemical calculations offer a highly detailed understanding of the electronic properties of molecules, which are fundamental to their structure, reactivity, and interactions. nih.govplos.org These methods can be used to study the electronic structure of the Arg-Lys-His tripeptide, providing insights into its charge distribution, dipole moment, and the reactivity of its individual amino acid residues.

One important application of quantum chemistry is the prediction of pKa values. researchgate.net The pKa of an amino acid residue determines its protonation state at a given pH, which is crucial for the function of proteins and peptides. researchgate.net Histidine, with a pKa around 6.0, can exist in both neutral and protonated forms under physiological conditions, making its behavior particularly interesting to study with quantum chemical methods. plos.org Arginine and lysine have much higher pKa values, meaning they are typically positively charged. nih.gov Quantum mechanical calculations can be used to determine charge variations and electrostatic potentials, which are critical for understanding interactions like salt bridges and cation-π interactions. nih.govplos.org

These calculations can be computationally intensive but provide a level of detail that is not achievable with classical methods like molecular mechanics. nih.gov They are essential for accurately modeling phenomena where electronic effects are dominant.

In Silico Prediction of Arg-Lys-His Interaction Hotspots and Functional Residues in Protein Contexts

In silico methods are widely used to predict "hotspot" residues at protein-protein interfaces—those residues that contribute most significantly to the binding energy. frontiersin.orgnih.gov While a direct study on Arg-Lys-His as a hotspot is not available, the principles of hotspot prediction can be applied to understand the potential role of this tripeptide motif in protein interactions.

Hotspot residues are often composed of specific amino acid types, with tryptophan, arginine, and tyrosine being particularly frequent. frontiersin.orgnih.gov The prediction of hotspots can be achieved through various computational tools and servers that use energy-based methods, such as computational alanine (B10760859) scanning. frontiersin.org These methods calculate the change in binding free energy upon mutating a residue to alanine. frontiersin.org

The identification of functional residues within a protein containing an Arg-Lys-His motif can be aided by these predictive tools. By analyzing the structural and energetic contributions of this tripeptide, researchers can hypothesize about its role in mediating protein-protein interactions.

Bioinformatics Analysis of Arg-Lys-His Motif Distribution, Conservation, and Predicted Functional Contexts in Proteome Databases

Bioinformatics analyses of proteome databases allow for the investigation of the distribution and conservation of specific amino acid motifs, such as Arg-Lys-His, across different species and protein families. Such analyses can provide valuable clues about the functional importance of a motif.

Studies have shown that arginine/lysine-rich motifs can act as targeting signals for protein translocation. embopress.org For example, a motif of four consecutive basic amino acids was found to be critical for the interaction between the ubiquitination factor E4B and the molecular chaperone VCP. embopress.org Bioinformatic analysis revealed that similar stretches of arginines and lysines are present in other VCP-binding proteins. embopress.org

By searching proteome databases, researchers can identify proteins containing the Arg-Lys-His motif and analyze their functional annotations to predict the potential roles of this tripeptide. The conservation of this motif across homologous proteins would further suggest its functional significance. For instance, analyses of dehydrin proteins have looked at the presence of Lys-rich and His-rich motifs. frontiersin.org

Table 2: Databases and Tools for Bioinformatics Analysis

| Database/Tool | Description | Potential Application for Arg-Lys-His |

| SWISS-PROT/UniProt | A high-quality, manually annotated and reviewed protein sequence database. | Searching for proteins containing the Arg-Lys-His motif and analyzing their functional annotations. plos.org |

| PDB | Protein Data Bank, an archive of 3D structural data of large biological molecules. | Identifying solved structures containing the Arg-Lys-His motif to analyze its structural context. biorxiv.org |

| BLAST | Basic Local Alignment Search Tool, for finding regions of similarity between biological sequences. | Identifying homologous proteins containing the Arg-Lys-His motif to study its conservation. |

| TMHMM | A program for predicting transmembrane helices in proteins. | Predicting whether proteins containing the Arg-Lys-His motif are membrane-associated. frontiersin.org |

Application of Machine Learning and Artificial Intelligence for Arg-Lys-His Activity Prediction and De Novo Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to predict the biological activities of peptides and to design novel peptides with specific functions. researchgate.netbiorxiv.orgresearchgate.net These approaches can learn complex relationships between a peptide's sequence and its properties, accelerating the discovery process. biorxiv.org

For peptides containing Arg-Lys-His, ML models could be trained to predict various activities, such as antimicrobial potency or receptor binding affinity. researchgate.netpsu.edu For example, ML models have been developed to predict the antimicrobial activity of peptides, taking into account the proportions of different amino acid types, including basic residues like arginine and lysine. psu.edu Other models have been trained to predict enzyme optimum pH, where the presence of basic residues like Arg, Lys, and His is an important feature. biorxiv.org

De novo design using AI involves generating new peptide sequences that are predicted to have a desired activity. An ML model could be trained on a dataset of peptides with known properties and then used to generate new sequences containing the Arg-Lys-His motif that are optimized for a specific function. This approach holds significant promise for the rational design of new therapeutic peptides.

Advanced Analytical Approaches for Arg Lys His Research

Label-Free Biosensors (e.g., Surface Plasmon Resonance, Bio-Layer Interferometry) for Real-Time Arg-Lys-His Interaction Kinetics

Label-free biosensors, such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), are powerful tools for monitoring biomolecular interactions in real-time. These techniques measure changes in refractive index or light interference patterns at a sensor surface as molecules associate and dissociate, providing quantitative data on binding kinetics (association and dissociation rates) and affinity. bpsbioscience.comnih.govrockland.com

Surface Plasmon Resonance (SPR): SPR has been instrumental in characterizing the interaction between Arg-Lys-His and its molecular targets. In a key study, SPR was used to confirm the direct binding of the Arg-Lys-His tripeptide to the Toll-like receptor 4 (TLR4) protein. bmj.com This analysis provides crucial evidence for the peptide's proposed mechanism of action in modulating the immune response. The binding kinetics, including the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), can be precisely determined from the sensorgram data.

Interactive Table 1: Illustrative SPR Kinetic Data for Arg-Lys-His Binding to TLR4

Note: The following data is illustrative, based on typical SPR experiments for peptide-protein interactions as described in the literature. bmj.comresearchgate.net

| Analyte (Arg-Lys-His) Conc. | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (M) |

| Various | 1.5 x 10³ | 7.2 x 10⁻³ | 4.8 x 10⁻⁶ |

Bio-Layer Interferometry (BLI): BLI offers a high-throughput-compatible alternative to SPR for kinetic analysis. bpsbioscience.comnih.govrsc.org In a typical BLI experiment, a target protein is immobilized on a biosensor tip, which is then dipped into solutions containing varying concentrations of the peptide ligand, such as Arg-Lys-His. The binding and dissociation are monitored in real-time, allowing for the determination of kinetic constants. rockland.comnih.gov This technique is particularly advantageous for screening peptide libraries against a target protein to identify binders. rsc.org

Isothermal Titration Calorimetry (ITC) for Comprehensive Thermodynamic Profiling of Arg-Lys-His Binding Events

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govacs.orgresearchgate.net By titrating Arg-Lys-His into a solution containing a binding partner, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. uvic.canih.gov

The interaction of charged amino acids like arginine, lysine (B10760008), and histidine is a significant driver of many biological recognition events. nih.govresearchgate.net ITC studies on the binding of poly-L-arginine and poly-L-lysine to negatively charged polymers show that these interactions are largely entropy-driven, with arginine forming higher affinity interactions than lysine. nih.gov For Arg-Lys-His, ITC would reveal the precise energetic contributions of its interaction with a target, distinguishing between enthalpically and entropically driven processes.

Interactive Table 2: Hypothetical Thermodynamic Parameters for Arg-Lys-His Interaction Measured by ITC

Note: This table presents hypothetical data based on ITC studies of similar charged peptides and amino acids. nih.govnih.gov

| Parameter | Value | Interpretation |

| Stoichiometry (n) | ~1 | A 1:1 binding ratio between Arg-Lys-His and its binding site. |

| Association Constant (Kₐ) | 5.0 x 10⁵ M⁻¹ | Indicates a strong binding affinity in the sub-micromolar range. |

| Enthalpy (ΔH) | -5.8 kcal/mol | The binding is enthalpically favorable (exothermic). |

| Entropy (TΔS) | +2.1 kcal/mol | The binding is also entropically favorable. |

| Gibbs Free Energy (ΔG) | -7.9 kcal/mol | The overall binding process is spontaneous and thermodynamically favorable. |

Fluorescence-Based Assays (e.g., Anisotropy, FRET, Quenching) for Quantifying Arg-Lys-His Interactions and Conformational Changes

Fluorescence-based assays are highly sensitive methods for studying molecular interactions.

Fluorescence Anisotropy: This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. nih.gov For instance, a fluorescently tagged Arg-Lys-His peptide would tumble rapidly in solution, resulting in low anisotropy. Upon binding to a larger protein, its tumbling slows, and anisotropy increases. This change can be used to determine binding affinity.

Förster Resonance Energy Transfer (FRET): FRET measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity. It can be used to study conformational changes within a peptide-protein complex or to quantify binding. Substrates containing sequences with Arg, His, and Lys residues have been developed for use in FRET-based enzyme assays. cpcscientific.comanaspec.comcpcscientific.comresearchgate.net

Fluorescence Quenching: The intrinsic fluorescence of a protein (often from tryptophan residues) can be quenched upon the binding of a ligand like Arg-Lys-His. lew.ro This quenching can be caused by direct interaction or by a ligand-induced conformational change. The extent of quenching can be used to calculate the binding affinity. researchgate.netnih.gov Studies have investigated the quenching of riboflavin (B1680620) fluorescence in the presence of arginine, lysine, and histidine, demonstrating the direct interaction of these amino acids with the fluorophore. lew.ro

Advanced Mass Spectrometry Methodologies for Investigating Post-Translational Modifications and Degradation Pathways of Arg-Lys-His

Mass spectrometry (MS) is an indispensable tool for characterizing peptides, including the identification of post-translational modifications (PTMs) and degradation products. nih.govucsf.edunih.gov The side chains of arginine, lysine, and histidine are common sites for various PTMs.

Post-Translational Modifications: High-resolution MS can detect mass shifts corresponding to modifications such as acetylation (+42 Da) or methylation (+14 Da) on the lysine residue, or oxidation (+16 Da) on the histidine or arginine residues. ucsf.eduaston.ac.uk Tandem MS (MS/MS) is then used to fragment the peptide and pinpoint the exact location of the modification. aston.ac.ukportlandpress.com

Degradation Pathways: Peptides can degrade through mechanisms like deamidation or oxidation, which can be monitored by MS. nih.gov For Arg-Lys-His, forced degradation studies (e.g., exposure to high temperature, extreme pH, or oxidative conditions) coupled with liquid chromatography-mass spectrometry (LC-MS) can identify and characterize potential degradation products, which is critical for stability and formulation studies.

Interactive Table 3: Common PTMs and Degradation Products of Arg-Lys-His Detectable by Mass Spectrometry

| Modification/Degradation | Affected Residue(s) | Mass Shift (Da) | Analytical Approach |

| Acetylation | Lysine (ε-amino group) | +42.0106 | High-Resolution LC-MS/MS |

| Monomethylation | Lysine, Arginine | +14.0157 | High-Resolution LC-MS/MS |

| Oxidation | Histidine, Arginine | +15.9949 | High-Resolution LC-MS/MS |

| Deamidation | (If Gln/Asn were present) | +0.9840 | High-Resolution LC-MS/MS |

| Peptide Bond Hydrolysis | Between any two residues | Varies | LC-MS |

High-Throughput Screening Platforms for Discovering Novel Bioactivities or Binding Partners of Arg-Lys-His

High-throughput screening (HTS) platforms enable the rapid testing of large numbers of compounds for a specific biological activity. chemrxiv.org To discover novel bioactivities of Arg-Lys-His, one could screen it against a panel of receptors, enzymes, or cell-based assays. For example, fluorogenic assays are often used in HTS to find inhibitors or activators of enzymes like histone deacetylases, using substrates that can contain Arg, His, and Lys residues. nih.govnih.gov Conversely, to find new binding partners for Arg-Lys-His, the peptide could be used as a probe to screen protein or peptide libraries. chemrxiv.org Techniques like affinity selection mass spectrometry combined with BLI can automate the screening of peptide libraries to find binders for a specific target. rsc.org

Single-Molecule Approaches for Interrogating Arg-Lys-His Dynamics and Heterogeneity in Interaction Mechanisms

Single-molecule techniques provide unprecedented insight into the dynamic behavior of individual molecules, revealing heterogeneity that is often masked in ensemble measurements.

Single-Molecule FRET (smFRET): By labeling a binding partner of Arg-Lys-His with a FRET pair, one could observe the conformational dynamics of the complex in real-time as a single Arg-Lys-His molecule binds and dissociates. This can reveal transient intermediate states and different binding modes.

Optical Tweezers: This technique can be used to apply force to a single molecular complex and observe its response. For example, one could measure the force required to unbind Arg-Lys-His from its receptor, providing information about the strength and nature of the interaction at the single-molecule level. Studies have used optical tweezers to investigate how stretches of positively charged residues like Arg and Lys affect protein translation and folding rates. pnas.org

Nanopore Sensing: The passage of single molecules through a nanopore creates a characteristic change in ionic current. This technique could potentially be used to detect and characterize Arg-Lys-His or to study its interaction with a binding partner by observing changes in the translocation time or current blockade level. diva-portal.org Computational studies suggest that the distribution of charged residues like Arg, Lys, and His significantly influences the molecular dynamics and unfolding of proteins, which could be probed at a single-molecule level. plos.org

Emerging Research Applications of Arg Lys His

Arg-Lys-His as a Template for Rational Design of Bioactive Peptides and Peptidomimetics in Early Discovery Research

The distinct sequence of Arg-Lys-His serves as a valuable starting point for the rational design of novel bioactive peptides and peptidomimetics. Researchers are exploring how modifications to this core structure can lead to compounds with enhanced therapeutic properties.

The fundamental principle behind this approach lies in the structure-activity relationship. For instance, the presence of positively charged residues like Arginine and Lysine (B10760008) is crucial for the activity of many antimicrobial peptides (AMPs) as they facilitate interaction with negatively charged bacterial membranes. mdpi.com In the design of new AMPs, the Arg-Lys-His motif can be incorporated to enhance this electrostatic attraction. mdpi.comunica.it Studies have shown that substituting or modifying the amino acids within this sequence can significantly impact the resulting peptide's antimicrobial potency and stability. mdpi.com For example, replacing L-amino acids with their D-counterparts can improve metabolic stability, as human enzymes are less likely to hydrolyze the peptide bonds of D-amino acids. nih.gov

Furthermore, the Arg-Lys-His sequence can be part of a larger peptide designed to mimic the function of natural proteins. For example, the tetrapeptide His-Phe-Arg-Trp is the essential active core of α-melanocyte-stimulating hormone (α-MSH). nih.gov By incorporating the Arg-Lys-His motif into such core sequences and introducing structural constraints like cyclization, researchers can develop new peptidomimetics with increased potency and selectivity for specific biological targets. nih.gov

Table 1: Examples of Bioactive Peptide Design Strategies

| Design Strategy | Example Modification | Intended Outcome | Supporting Research Focus |

| Enhance Antimicrobial Activity | Incorporation of Arg and Lys residues | Increased electrostatic interaction with bacterial membranes | Antimicrobial Peptide (AMP) Development mdpi.com |

| Improve Metabolic Stability | Substitution of L-amino acids with D-amino acids | Resistance to enzymatic degradation | Peptidomimetic Drug Discovery nih.gov |

| Increase Potency and Selectivity | Cyclization of peptides containing active core sequences | Stabilize specific conformations for better receptor binding | α-MSH Analogue Development nih.gov |

| Modulate Biological Activity | Altering the order of the amino acid sequence | Investigate structure-activity relationships | Anti-inflammatory Peptide Research oup.com |

Development of Arg-Lys-His-Based Molecular Probes for Fundamental Biological Research and In Vitro Diagnostics

The unique properties of the Arg-Lys-His sequence are also being harnessed to create molecular probes for basic biological research and potential in vitro diagnostic tools. These probes are designed to interact with specific cellular components or to be detectable by various analytical techniques.

A key application is in the development of radiolabeled peptides for molecular imaging. For example, hexahistidine tags (His-tags), which are commonly used for protein purification, can also serve as binding sites for radiometals like technetium-99m ([⁹⁹mTc(CO)₃]⁺) and rhenium-188 (B1203562) ([¹⁸⁸Re(CO)₃]⁺). nih.gov Research has shown that the efficiency of this radiolabeling is significantly enhanced by the presence of positively charged residues like Arginine and Lysine adjacent to the His-tag. nih.gov This finding suggests that Arg-Lys-His-containing sequences could be optimized for creating highly efficient and stable radiolabeled probes for imaging applications. nih.gov

In another area, the interaction of Arg-Lys-His with other molecules is being studied to develop new diagnostic assays. For example, the Maillard reaction between lysine-containing peptides and glucose leads to the formation of pyrazines, which are volatile compounds. mdpi.com The specific types and amounts of pyrazines formed can be influenced by the amino acid sequence. mdpi.com This principle could potentially be applied in the development of diagnostic tests that measure specific peptide-related reactions.

Incorporation of Arg-Lys-His into Advanced Biomaterials for Cell Culture Substrates and Research Tool Development

The Arg-Lys-His motif is being incorporated into advanced biomaterials to create improved substrates for cell culture and to develop new research tools. The positively charged nature of this tripeptide can influence cell adhesion and proliferation.

In tissue engineering, three-dimensional scaffolds are crucial for supporting cell growth and tissue regeneration. rsc.org Researchers have explored cross-linking collagen-chitosan scaffolds with amino acids, including L-arginine and L-lysine, to enhance their mechanical stability and biocompatibility. rsc.org Such modifications can create a more favorable environment for cells like fibroblasts to attach, grow, and proliferate. rsc.org The incorporation of Arg-Lys-His sequences into these biomaterials could further enhance their cell-interactive properties.

Furthermore, peptides containing basic amino acids like Arginine and Lysine are being used to functionalize surfaces for cell culture. mdpi.com For example, when conjugated to amyloid-like fibrils, peptides containing Arg or Lys can promote cell attachment. mdpi.com This suggests that Arg-Lys-His could be a useful component in designing bioactive coatings for cell culture plates and other research tools to improve cell adhesion and growth.

Arg-Lys-His as a Model for Investigating Intracellular Delivery and Membrane Permeation Mechanisms in Drug Delivery Research

The Arg-Lys-His sequence is proving to be a valuable model for studying how molecules cross cell membranes, a critical aspect of drug delivery research. The basic residues of this tripeptide play a significant role in interacting with and permeating the lipid bilayers of cells.

Many cell-penetrating peptides (CPPs), which are short peptides capable of entering cells, are rich in cationic amino acids like Arginine and Lysine. uchile.clmdpi.com The guanidinium (B1211019) group of Arginine is particularly effective at interacting with the negatively charged components of the cell membrane. mdpi.com By studying peptides containing the Arg-Lys-His motif, researchers can gain insights into the mechanisms of CPP-mediated intracellular delivery. uchile.cl

Studies have shown that peptides containing Arginine are often more efficiently internalized by cells compared to those with other positively charged amino acids. uchile.cl Molecular dynamics simulations have revealed that Arginine can attract more phosphate (B84403) and water molecules within the membrane, leading to enhanced binding and membrane perturbations. acs.orgresearchgate.net This understanding is crucial for designing more effective CPPs for delivering therapeutic molecules into cells. Masking the hydrogen bond donors in polar amino acids like His, Lys, and Arg has also been shown to improve membrane permeability in otherwise impermeable molecules. acs.org

Utilization of Arg-Lys-His Motifs in Synthetic Biology Constructs for Engineered Biological Systems

In the field of synthetic biology, researchers are using Arg-Lys-His motifs to build and control engineered biological systems. These motifs can be incorporated into synthetic proteins and genetic constructs to impart specific functions.

One application is in the design of fusion proteins with enhanced properties. For instance, the Metal Affinity Tag (MAT-Tag™), which has the sequence N-His-Asn-His-Arg-His-Lys-His-C, is used for the purification of recombinant proteins. sigmaaldrich.com This tag demonstrates the utility of combining Histidine with Arginine and Lysine to create a functional sequence for protein engineering.

Furthermore, the basic amino acid composition of Arg-Lys-His is relevant to the regulation of protein synthesis. Arginine and Lysine are known to be involved in modulating the mTOR signaling pathway, which is a key regulator of cell growth and protein synthesis. iastatedigitalpress.com By incorporating Arg-Lys-His motifs into synthetic constructs, researchers could potentially influence cellular processes like protein production in engineered biological systems.

Application of Arg-Lys-His in Affinity Chromatography and Purification Research for Target Isolation

The specific binding properties of the Arg-Lys-His sequence make it a useful tool in affinity chromatography for the isolation and purification of target molecules.

Immobilized metal affinity chromatography (IMAC) is a widely used technique for purifying proteins that have been engineered to include a polyhistidine tag (His-tag). cytivalifesciences.com The efficiency of this purification can be influenced by the amino acids surrounding the His-tag. nih.gov The presence of positively charged residues like Arginine and Lysine can enhance the binding of the tagged protein to the nickel-chelated resin, leading to a more effective purification. nih.govsigmaaldrich.com

Beyond His-tag purification, affinity chromatography can be designed to target specific peptide sequences. For example, immobilized anhydrotrypsin has a strong affinity for peptides containing Arginine or Lysine at their C-terminus. nih.gov This property can be exploited to selectively isolate C-terminal peptides from protein digests. nih.gov The principles underlying these interactions can be applied to develop novel affinity matrices that specifically recognize and bind to Arg-Lys-His-containing molecules for purification purposes.

Challenges and Future Directions in Arg Lys His Research

Addressing Synthetic Complexities in Producing Arg-Lys-His Analogs with Enhanced Stability and Bioavailability for Research

A primary hurdle in studying the Arg-Lys-His peptide and its functional roles is the inherent difficulty in its chemical synthesis and its poor in vivo stability. The side chains of all three constituent amino acids are highly reactive, necessitating complex and carefully orchestrated protection/deprotection strategies during solid-phase peptide synthesis (SPPS). The guanidinium (B1211019) group of Arginine, the primary amine of Lysine (B10760008), and the imidazole (B134444) ring of Histidine require orthogonal protecting groups to prevent side reactions and ensure high-purity yields.

Future research must focus on developing robust synthetic protocols and creating analogs with improved pharmacological properties for use as research tools. Key challenges and strategic solutions include:

Proteolytic Instability: Short, linear peptides like Arg-Lys-His are rapidly degraded by proteases and peptidases in biological systems, limiting their half-life and utility in cell culture or in vivo experiments.

Poor Membrane Permeability: The high positive charge and hydrophilicity of the peptide hinder its ability to passively cross cell membranes, making it difficult to study its intracellular functions.

To address these issues, the synthesis of modified analogs is a critical research frontier. These modifications aim to enhance stability and bioavailability without abolishing the core biological activity.

Table 1: Strategies for Developing Arg-Lys-His Analogs for Research Applications

| Modification Strategy | Description | Primary Goal | Potential Research Application |

|---|---|---|---|

| D-Amino Acid Substitution | Replacing one or more L-amino acids with their D-enantiomers. | Enhance stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. | Creating long-lasting competitive inhibitors or probes for extracellular receptor binding studies. |

| N-Methylation | Methylation of the peptide backbone amide nitrogen. | Increase proteolytic resistance by sterically hindering enzyme access and improve membrane permeability by reducing hydrogen bonding capacity. | Developing cell-permeable probes to study intracellular Arg-Lys-His binding partners. |

| Cyclization | Forming a cyclic peptide through head-to-tail, side-chain-to-side-chain, or other covalent linkages. | Dramatically increase stability by constraining the peptide conformation and reducing susceptibility to exopeptidases. | Designing high-affinity, stable antagonists for specific protein-protein interactions mediated by the Arg-Lys-His motif. |

| Peptoid/Peptidomimetic Incorporation | Replacing amino acid residues with non-natural building blocks that mimic the side-chain functionality but have a modified backbone (e.g., N-substituted glycines). | Achieve supreme stability and potentially fine-tune solubility, bioavailability, and target affinity. | Systematic exploration of structure-activity relationships to create highly specific molecular tools. |

Comprehensive Mapping of the Arg-Lys-His Interactome in Diverse Biological Contexts using Proteomic and Interactomic Approaches

While the Arg-Lys-His sequence is known to exist within numerous proteins, a systematic and comprehensive map of its direct molecular interactors is largely absent. Identifying the proteins, nucleic acids, or other molecules that physically bind to this motif is fundamental to understanding its function. Future research must employ advanced proteomic and interactomic technologies to build this map. A significant challenge is that the interaction may be of low-to-moderate affinity and highly transient.

Key technologies that can be leveraged include:

Affinity Purification-Mass Spectrometry (AP-MS): A synthetic, biotinylated Arg-Lys-His peptide can be immobilized on streptavidin beads and used as "bait" to pull down binding partners from cell or tissue lysates. Subsequent identification by mass spectrometry reveals the interactome.

Proximity-Dependent Biotinylation (e.g., BioID, APEX): A protein known to contain a functionally important Arg-Lys-His motif can be fused to an enzyme like BirA* (BioID) or ascorbate (B8700270) peroxidase (APEX). Upon activation, these enzymes biotinylate nearby proteins, providing a snapshot of the motif's proximal interactome within a living cell.

Yeast Two-Hybrid (Y2H) Screening: This genetic method can be adapted to screen a library of "prey" proteins for interaction with a "bait" protein fragment centered on the Arg-Lys-His motif.

Crucially, these studies must be performed in diverse biological contexts (e.g., different cell types, developmental stages, disease states, and subcellular compartments) to capture the context-specificity of the interactions.

Table 2: Comparison of Interactomic Methods for Studying the Arg-Lys-His Motif

| Method | Principle | Advantages for Arg-Lys-His Study | Limitations |

|---|---|---|---|

| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged "bait" (e.g., biotin-Arg-Lys-His) to isolate binding partners from lysate. | Directly probes interactions with the isolated peptide; can identify stable, direct binders. | May miss transient or weak interactions; interactions are studied outside the native cellular environment (in vitro). |

| Proximity-Dependent Biotinylation (BioID/APEX) | An enzyme fused to a protein of interest biotinylates proximal proteins in vivo. | Captures weak and transient interactions in a native cellular context; provides spatial information. | Indirectly maps the motif's environment, not necessarily direct binders; requires genetic modification of a host protein. |

| Yeast Two-Hybrid (Y2H) | Interaction between "bait" and "prey" proteins in the yeast nucleus activates a reporter gene. | High-throughput screening of large libraries; effective for binary protein-protein interactions. | High rate of false positives/negatives; interactions are detected in a non-native (yeast nucleus) environment. |

Elucidating the Context-Dependent Biological Activities and Functional Redundancies of Arg-Lys-His Motifs

The biological function of an Arg-Lys-His motif is not absolute but is dictated by its local environment. The pKa of the histidine imidazole ring is approximately 6.0, meaning its protonation state—and thus its ability to participate in hydrogen bonding or electrostatic interactions—is highly sensitive to the pH of its subcellular environment (e.g., acidic endosomes vs. neutral cytoplasm). This "pH-sensing" capability is a critical area for future investigation.

Furthermore, the function is modulated by:

Post-Translational Modifications (PTMs): Flanking residues or the motif itself can be modified (e.g., phosphorylation, methylation, acetylation), which can act as a switch to recruit or repel specific binding partners.

Structural Context: The accessibility and orientation of the motif on the surface of a folded protein determine its availability for interaction.

A major challenge in this area is functional redundancy . The proteome contains numerous other basic motifs (e.g., Arg-Arg-Lys, Lys-Lys-Arg) that may perform similar roles, such as mediating interactions with negatively charged phospholipids (B1166683) in membranes or binding to acidic patches on other proteins. Consequently, mutating a single Arg-Lys-His motif in a protein may not produce a clear phenotype if a redundant motif can compensate. Future studies must employ sophisticated genetic approaches, such as combinatorial mutations or domain-swapping experiments, to dissect the unique contribution of the Arg-Lys-His sequence from its redundant counterparts.

Table 3: Context-Dependent Functional Modulation of the Arg-Lys-His Motif

| Contextual Factor | Mechanism of Modulation | Hypothetical Functional Outcome |

|---|---|---|

| Subcellular pH | Protonation state of the Histidine imidazole ring. | In acidic endosomes (pH ~5-6), a protonated (positive) His enhances binding to negatively charged cargo. In the neutral cytosol (pH ~7.4), a neutral His may facilitate release. |

| Flanking PTMs | Phosphorylation of a nearby Serine/Threonine can introduce a negative charge. | This can create an "on/off" switch, either inhibiting the binding of a positive partner or recruiting a PTM-reader protein. |

| Local Protein Structure | Accessibility of the motif (e.g., in a flexible loop vs. a structured helix). | A motif in a flexible loop may serve as a promiscuous binding site, while one in a rigid structure may confer high-specificity binding to a single partner. |

| Functional Redundancy | Presence of other poly-basic motifs within the same protein or protein complex. | Mutation of Arg-Lys-His may have no observable effect, requiring simultaneous mutation of redundant motifs to unmask its true function. |

Integration of Multi-Omics Data for Predictive Modeling of Arg-Lys-His Function and Discovery of Novel Roles

To transcend a one-gene, one-function approach, the future of Arg-Lys-His research lies in systems biology. This involves the integration of multiple high-throughput "omics" datasets to build predictive computational models of the motif's function across the entire cellular network. By correlating the presence of Arg-Lys-His-containing proteins with changes in gene expression, protein abundance, and metabolic flux, researchers can generate powerful, data-driven hypotheses about function.

The workflow for such an integrative analysis includes:

Genomics/Bioinformatics: Identify all proteins in a given proteome that contain the Arg-Lys-His motif.

Transcriptomics (RNA-seq): Measure how the expression of genes encoding these proteins changes in response to various stimuli or in disease states.

Proteomics (Mass Spectrometry): Quantify the abundance of these proteins and their PTMs, providing a more direct link to function than transcript levels alone.

Interactomics (from 9.2): Incorporate the network of physical interactions.

Metabolomics: Measure changes in small-molecule metabolites to understand the downstream functional consequences of signaling pathways involving Arg-Lys-His.

By integrating these layers, machine learning algorithms and network analysis can identify clusters of Arg-Lys-His proteins that are co-regulated and associated with specific biological processes (e.g., cell cycle control, DNA damage response), thereby predicting novel roles for the motif.

Table 4: Multi-Omics Data Integration for Predictive Modeling of Arg-Lys-His Function

| Omics Layer | Type of Data Generated | Contribution to the Predictive Model |

|---|---|---|

| Genomics | List of genes encoding Arg-Lys-His-containing proteins. | Defines the complete set of potential players in the system. |

| Transcriptomics | mRNA expression levels under different conditions. | Reveals which Arg-Lys-His proteins are transcriptionally regulated in response to specific signals. |

| Proteomics | Protein abundance levels and post-translational modifications. | Provides a direct measure of the functional molecules and their regulatory state. |

| Interactomics | Physical interaction networks. | Maps the functional context and molecular machinery associated with the motif. |

| Metabolomics | Levels of cellular metabolites. | Identifies the downstream physiological output and metabolic pathways influenced by the motif's activity. |

Exploration of Unconventional Bioactivities and Elucidation of Novel Mechanism-of-Action Studies for Arg-Lys-His

Beyond established roles in nuclear localization or kinase recognition, the unique physicochemical properties of the Arg-Lys-His motif suggest it may participate in less conventional biological processes. Future research should actively explore these non-canonical functions.

Potential unconventional bioactivities include:

Liquid-Liquid Phase Separation (LLPS): The high density of positive charges and potential for cation-pi interactions (from Arg) could drive the multivalent interactions that lead to the formation of membraneless organelles or biomolecular condensates.

Antimicrobial Activity: Many antimicrobial peptides are rich in cationic residues like Arginine and Lysine, which mediate binding to and disruption of negatively charged bacterial membranes. The isolated Arg-Lys-His peptide or its analogs could possess intrinsic antimicrobial properties.

RNA/DNA Chaperoning: The motif could act as a binding site for nucleic acids, potentially modulating their structure, stability, or interaction with other proteins.

Elucidating the mechanism of action (MOA) for these or any other function requires a combination of biophysical and structural biology techniques. Moving beyond simple binding assays, future studies must use methods like Isothermal Titration Calorimetry (ITC) to define binding thermodynamics, Surface Plasmon Resonance (SPR) to measure kinetics, and high-resolution structural methods like Cryo-Electron Microscopy (Cryo-EM) or Nuclear Magnetic Resonance (NMR) spectroscopy to visualize the interaction at an atomic level.

Table 5: Investigating Unconventional Bioactivities of the Arg-Lys-His Motif

| Potential Unconventional Bioactivity | Key Hypothesis | Essential Experimental Approach for MOA |

|---|---|---|

| Liquid-Liquid Phase Separation (LLPS) | The Arg-Lys-His motif acts as a "sticker" in a multivalent protein, promoting phase separation through electrostatic interactions. | In vitro turbidity assays with purified protein; fluorescence microscopy of GFP-tagged protein in cells; NMR to study dynamics within the condensate. |

| Antimicrobial Action | The peptide directly binds to and permeabilizes the anionic membranes of bacteria. | Minimum Inhibitory Concentration (MIC) assays against bacterial strains; membrane depolarization assays using fluorescent dyes; electron microscopy to visualize membrane damage. |

| Allosteric Regulation | Binding of a ligand to the Arg-Lys-His motif induces a conformational change at a distant active site in the protein. | Enzyme kinetics in the presence/absence of a putative allosteric ligand; ITC/SPR to confirm binding; Cryo-EM or X-ray crystallography to compare liganded and unliganded structures. |

Translational Research Opportunities for Arg-Lys-His in Pre-Clinical Development, Bridging Fundamental Science to Applied Solutions

The ultimate goal of fundamental research is to generate knowledge that can be translated into practical solutions. The unique properties of the Arg-Lys-His motif present several exciting avenues for pre-clinical development. This involves leveraging the motif's characteristics to design novel research tools, diagnostics, or therapeutic leads.

Translational opportunities include:

Targeted Drug Delivery: The poly-cationic nature of Arg-Lys-His is a hallmark of many cell-penetrating peptides (CPPs). Synthetic peptides containing this motif could be developed as vectors to deliver therapeutic cargo (e.g., small molecules, siRNA, proteins) into cells, particularly for targeting intracellular disease mechanisms.

Enzyme Inhibitor Design: If the Arg-Lys-His motif is identified as a key recognition site for an enzyme implicated in disease (e.g., a protease or kinase), stable, non-hydrolyzable peptidomimetics based on this sequence could be designed as high-specificity competitive inhibitors.

Biomarker Development: If a protein containing an accessible Arg-Lys-His motif is specifically upregulated in a disease state, antibodies or other affinity reagents targeting this motif could be developed for diagnostic applications (e.g., in immunohistochemistry or ELISA).

Bridging the gap from basic science to pre-clinical application requires a structured approach, starting with target validation and lead optimization, followed by rigorous testing in cellular and animal models of disease. This represents a critical and challenging final step in realizing the full potential of Arg-Lys-His research.

Table 6: Potential Translational Pathways for Arg-Lys-His Research

| Translational Concept | Potential Application Area | Key Pre-clinical Questions to Address |

|---|---|---|

| Cell-Penetrating Peptide (CPP) Vector | Drug delivery for oncology, gene therapy, or neurodegenerative disease. | What is the efficiency of intracellular delivery? Is there cell-type specificity? What is the mechanism of uptake (e.g., endocytosis)? |

| Competitive Enzyme Inhibitor | Targeting enzymes in cancer, inflammation, or infectious disease. | What is the inhibitor's potency (IC50/Ki)? Is it selective for the target enzyme over related enzymes? Does it show efficacy in a cellular disease model? |

| Diagnostic Affinity Reagent | Biomarker detection for cancer diagnosis or prognosis. | What is the affinity and specificity of the reagent for its target? Can it reliably distinguish between healthy and diseased tissue samples? Is the assay reproducible and scalable? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報